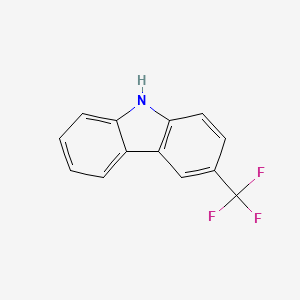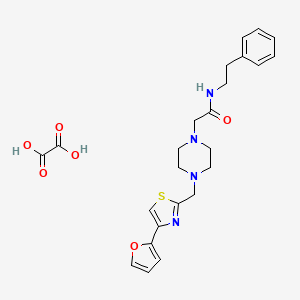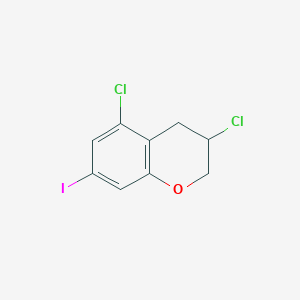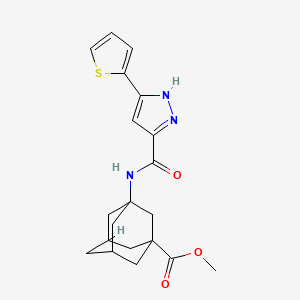
3-(trifluoromethyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(trifluorométhyl)-9H-carbazole: est un composé organique appartenant à la classe des carbazoles, connus pour leurs applications diverses dans l'électronique organique, la pharmaceutique et la science des matériaux. Le groupe trifluorométhyle attaché au noyau carbazole améliore sa stabilité chimique et son activité biologique, ce qui en fait un composé d'intérêt majeur dans divers domaines.
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that trifluoromethyl groups can lower the pka of certain compounds, enhancing their ability to form key hydrogen bonding interactions with proteins . This could potentially alter the activity of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Trifluoromethyl-substituted aromatic compounds have been shown to undergo metabolic transformations, potentially affecting various biochemical pathways .
Pharmacokinetics
For instance, they can be rapidly absorbed and undergo extensive first-pass metabolism, producing various metabolites .
Result of Action
Compounds with a trifluoromethyl group have been associated with temporary metabolic disturbances in certain organisms, which can lead to impaired physiological performance and, in some cases, mortality .
Action Environment
The action, efficacy, and stability of 3-(trifluoromethyl)-9H-carbazole can be influenced by various environmental factors. For instance, trifluoromethyl groups are known to be relatively stable and environmentally benign . They can also be toxic to aquatic life and may cause long-term adverse effects in the aquatic environment .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Une méthode courante est la réaction de couplage de Suzuki–Miyaura , qui implique la réaction d'un dérivé d'acide boronique de carbazole avec un halogénure de trifluorométhyle en présence d'un catalyseur au palladium . Les conditions réactionnelles comprennent généralement une base telle que le carbonate de potassium et un solvant tel que le diméthylformamide, réalisées à des températures élevées.
Méthodes de production industrielle: La production industrielle de 3-(trifluorométhyl)-9H-carbazole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. Le choix des réactifs et des catalyseurs est optimisé pour garantir la rentabilité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions: Le 3-(trifluorométhyl)-9H-carbazole subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des dérivés d'acide carbazole-3-carboxylique.
Réduction: Les réactions de réduction peuvent convertir le noyau carbazole en son dihydrocarbazole correspondant.
Substitution: Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels dans le cycle carbazole.
Réactifs et conditions courants:
Oxydation: Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction: Hydrogénation catalytique utilisant du palladium sur charbon.
Substitution: Halogénation utilisant du brome ou chloruration utilisant du chlore gazeux.
Principaux produits:
Oxydation: Dérivés d'acide carbazole-3-carboxylique.
Réduction: Dérivés de dihydrocarbazole.
Substitution: Dérivés de carbazole halogéné.
Applications De Recherche Scientifique
Chimie: Le 3-(trifluorométhyl)-9H-carbazole est utilisé comme élément constitutif dans la synthèse de divers composés organiques. Ses propriétés uniques le rendent précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie: En recherche biologique, ce composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments. Le groupe trifluorométhyle améliore la stabilité métabolique et la biodisponibilité du composé.
Médecine: Le composé a montré un potentiel dans le développement de produits pharmaceutiques, en particulier dans le traitement des troubles neurologiques et du cancer. Sa capacité à interagir avec les cibles biologiques en fait un candidat pour le développement de médicaments.
Industrie: Dans le secteur industriel, le 3-(trifluorométhyl)-9H-carbazole est utilisé dans la production de diodes électroluminescentes organiques (OLED) et d'autres matériaux électroniques.
5. Mécanisme d'action
Le mécanisme d'action du 3-(trifluorométhyl)-9H-carbazole implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle améliore la capacité du composé à se lier aux enzymes et aux récepteurs, modulant leur activité. Cette interaction peut conduire à divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou l'altération des voies de transduction du signal .
Comparaison Avec Des Composés Similaires
Composés similaires:
- 3-(trifluorométhyl)phénylcarbazole
- 3-(trifluorométhyl)aniline
- 3-(trifluorométhyl)benzène
Comparaison: Comparé à d'autres composés substitués par des trifluorométhyles, le 3-(trifluorométhyl)-9H-carbazole présente des propriétés uniques dues à la présence du noyau carbazole. Cette structure offre une stabilité et des propriétés électroniques supplémentaires, ce qui la rend plus adaptée aux applications dans l'électronique organique et la pharmaceutique. Le groupe trifluorométhyle améliore encore son activité chimique et biologique, le distinguant d'autres composés similaires .
Propriétés
IUPAC Name |
3-(trifluoromethyl)-9H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFJDDMRCMCZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2987865.png)

![7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2987871.png)
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)
![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)
![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)
![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)
![methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2987882.png)
